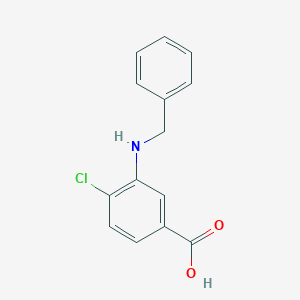![molecular formula C13H11ClN4O B276633 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276633.png)
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. It is known for its broad-spectrum bactericidal properties and is commonly used as a fungicide. The compound functions as a sterol demethylation inhibitor, which disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chlorophenyl-2-furylmethanol with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Explored for potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural use
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates, disrupting cell membrane integrity and ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Difenoconazole: Another triazole fungicide with a similar mechanism of action.
Fluconazole: A triazole antifungal used in medical treatments.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is unique due to its specific structural configuration, which provides enhanced binding affinity to the target enzyme, leading to higher efficacy in inhibiting fungal growth .
Propiedades
Fórmula molecular |
C13H11ClN4O |
|---|---|
Peso molecular |
274.7 g/mol |
Nombre IUPAC |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-10-3-1-2-9(6-10)12-5-4-11(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18) |
Clave InChI |
CXKLDNQYGRIDRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)

![4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276557.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276559.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B276561.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B276562.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
